molecular formula C7H4F4 B596246 4-(Difluoromethyl)-1,2-difluorobenzene CAS No. 1214379-64-2

4-(Difluoromethyl)-1,2-difluorobenzene

Cat. No.: B596246
CAS No.: 1214379-64-2
M. Wt: 164.103
InChI Key: UTOWIQSPHDVGDF-UHFFFAOYSA-N
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Description

“4-(Difluoromethyl)-1,2-difluorobenzene” is a type of organic compound that contains a benzene ring with difluoromethyl and difluorobenzene functional groups . It’s part of a broader class of compounds known as organofluorines, which are characterized by the presence of a carbon-fluorine bond .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a topic of interest in recent years. One approach involves difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to this ring are difluoromethyl and difluorobenzene functional groups .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and depend on the specific conditions and reagents used. For instance, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Biodegradation and Environmental Applications

The compound 4-(Difluoromethyl)-1,2-difluorobenzene, under the broader category of difluorobenzenes, has been studied for its biodegradation properties. Specifically, Labrys portucalensis, a microbial strain, has demonstrated the ability to degrade difluorobenzenes, compounds often used in the industrial synthesis of pharmaceutical and agricultural chemicals. The strain was particularly effective in degrading 1,3-difluorobenzene and exhibited cometabolic degradation of 1,4-difluorobenzene. These findings are significant as they offer insights into bioremediation strategies for environmental contaminants (Moreira et al., 2009).

Organometallic Chemistry and Catalysis

This compound is recognized for its role in organometallic chemistry and catalysis. Fluorobenzenes like this compound are increasingly used as solvents in organometallic chemistry and transition-metal-based catalysis due to their weak binding to metal centers, making them suitable as non-coordinating solvents or as ligands that can be readily displaced. Moreover, these compounds, including 1,2-difluorobenzene, are chemically inert, but can undergo C-H and C-F bond activation when exposed to highly reactive transition metal complexes. This feature opens up new avenues in organic synthesis (Pike et al., 2017).

Photoluminescence and Material Science

In material science, derivatives of this compound, such as trifluorene containing 2,4-difluorobenzene, have been identified for their high photoluminescence quantum efficiency. This property is significant for applications in optoelectronics and photonics, where materials with high photoluminescence are desired. The unique function of fluorine in these compounds contributes to their superior optical properties (Jiang et al., 2006).

Fluorination Reactions

In synthetic chemistry, this compound is involved in various fluorination reactions. For instance, the photocatalyzed oxidation of benzylic compounds in the presence of 1,2,4,5-tetracyanobenzene and Selectfluor offers a synthetically efficient pathway to electron-deficient, less substituted benzylic fluorides. This method is notable for being metal-free, mild, and cost-effective, highlighting the compound's utility in facilitating important chemical transformations (Bloom et al., 2014).

Future Directions

The future directions in the research and application of “4-(Difluoromethyl)-1,2-difluorobenzene” and similar compounds are promising. The field of organofluorine compounds is expected to see further landmark achievements as these compounds are used increasingly in everyday applications .

Properties

IUPAC Name

4-(difluoromethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOWIQSPHDVGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673318
Record name 4-(Difluoromethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214379-64-2
Record name 4-(Difluoromethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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